magnesium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxidoheptanoate
Description
Magnesium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxidoheptanoate is a magnesium salt derivative of the heptanoic acid backbone, structurally analogous to Atorvastatin Calcium (ATC), a well-documented HMG-CoA reductase inhibitor used to treat hyperlipidemia and cardiovascular diseases . The compound features a pyrrole core substituted with fluorophenyl, phenylcarbamoyl, and isopropyl groups, which are critical for binding to the HMG-CoA reductase enzyme . The magnesium counterion may influence solubility, bioavailability, and stability compared to the calcium salt form .
Properties
Molecular Formula |
C66H66F2MgN4O10-2 |
|---|---|
Molecular Weight |
1137.5 g/mol |
IUPAC Name |
magnesium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxidoheptanoate |
InChI |
InChI=1S/2C33H34FN2O5.Mg/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q2*-1;+2/p-2/t2*26-,27-;/m11./s1 |
InChI Key |
PZUKZBADCLQOIR-MNSAWQCASA-L |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])[O-])O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])[O-])O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Mg+2] |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])[O-])O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])[O-])O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Mg+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxidoheptanoate typically involves multi-step organic synthesis techniques. The process begins with the preparation of the heptanoate ligand, followed by the introduction of the magnesium ion. Key steps include:
Formation of the Heptanoate Ligand: This involves the reaction of appropriate starting materials under controlled conditions to form the heptanoate backbone.
Functional Group Introduction: Various functional groups, including the fluorophenyl, phenyl, and phenylcarbamoyl groups, are introduced through substitution reactions.
Coordination with Magnesium: The final step involves the coordination of the heptanoate ligand with a magnesium ion, typically achieved through a reaction with a magnesium salt under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Magnesium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxidoheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Magnesium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxidoheptanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where magnesium plays a crucial role.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of magnesium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxidoheptanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, van der Waals forces, and coordination bonds with the magnesium ion. These interactions can modulate the activity of the targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
(a) Atorvastatin Calcium (ATC)
- Structure: Shares the same heptanoic acid backbone and pyrrole substituents but differs in the counterion (calcium vs. magnesium) .
- Mechanism : Competitively inhibits HMG-CoA reductase, reducing hepatic cholesterol synthesis.
- Key Differences : Calcium salts generally exhibit higher stability in solid formulations, while magnesium salts may offer improved solubility in aqueous environments .
(b) Ezetimibe (EZ)
- Structure : (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one .

- Mechanism : Inhibits intestinal cholesterol absorption via NPC1L1 protein blockade, complementary to statins .
- Comparison : Unlike the magnesium compound, EZ lacks a pyrrole core and targets a different pathway, making it suitable for combination therapy .
(c) Fenofibrate (FE)
- Structure: Propan-2-yl 2-{4-[(4-Chlorophenyl)carbonyl]phenoxy}-2-methylpropanoate .
- Mechanism : Activates PPAR-α, enhancing fatty acid oxidation and reducing triglycerides.
Functional Analogues
(a) Calcium (R,E)-7-[4-(4-Fluorophenyl)-6-Isopropyl-2-(N-Methylmethylsulfonamido)Pyrimidin-5-yl]-3-Hydroxy-5-Oxohept-6-Enoate
- Structure : Pyrimidine-based with fluorophenyl and sulfonamide groups .
- Mechanism : HMG-CoA reductase inhibition via competitive binding.
- Comparison : The magnesium compound’s pyrrole core may enhance binding affinity compared to pyrimidine-based analogues .
(b) Ethyl (4R,5R)-5-(6-Fluoro-1H-Indol-3-yl)-1-((Methoxycarbonyl)Amino)-2-Methyl-4-Phenyl-4,5-Dihydro-1H-Pyrrole-3-Carboxylate
Data Table: Key Properties and Comparisons
*Estimated based on structural similarity.
Research Findings and Insights
Efficacy : Atorvastatin Calcium reduces LDL-C by 35–60% at therapeutic doses, while the magnesium form’s efficacy remains understudied .
Stability : Calcium salts (e.g., ATC) show superior solid-state stability, whereas magnesium salts may degrade faster under humidity .
Synergistic Effects: Combining statins (e.g., magnesium compound) with Ezetimibe enhances LDL-C reduction by 15–20% compared to monotherapy .
Structural Optimization : Fluorophenyl and pyrrole groups in the magnesium compound enhance binding to HMG-CoA reductase’s hydrophobic active site, as seen in pyrimidine-based analogues .
Biological Activity
Magnesium (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxidoheptanoate, commonly associated with atorvastatin, is a compound of significant interest in pharmacology due to its biological activity as a statin. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C66H68F2MgN4O10
- Molecular Weight : 1139.57 g/mol
- CAS Number : 874114-41-7
Atorvastatin and its derivatives, including magnesium salts, primarily function as inhibitors of HMG-CoA reductase, an enzyme crucial in the cholesterol biosynthesis pathway. By inhibiting this enzyme, atorvastatin effectively lowers cholesterol levels in the bloodstream, which is beneficial for cardiovascular health.
Biological Activity
The biological activities of magnesium (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxidoheptanoate can be summarized as follows:
- Cholesterol Reduction : The primary effect of atorvastatin is the reduction of low-density lipoprotein (LDL) cholesterol. Studies have shown that atorvastatin can reduce LDL levels by up to 60% in patients with hyperlipidemia .
- Anti-inflammatory Effects : Statins exhibit anti-inflammatory properties by reducing C-reactive protein (CRP) levels, thus potentially decreasing the risk of cardiovascular events .
- Endothelial Function Improvement : Atorvastatin has been shown to improve endothelial function, which is critical for vascular health and reducing atherosclerosis risk .
Case Studies
-
Clinical Trials on Cardiovascular Outcomes :
- A study published in the Journal of the American College of Cardiology demonstrated that patients treated with atorvastatin showed a significant reduction in major cardiovascular events compared to placebo groups .
- Another trial indicated that atorvastatin not only reduced LDL cholesterol but also improved overall survival rates among high-risk patients .
- Effect on Inflammatory Markers :
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

